Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate
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Overview
Description
Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate: is a chemical compound with the molecular formula C9H11NO5Na . It is a sodium salt derivative of 1,2-oxazole-5-carboxylate, which is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate typically involves the reaction of 1,2-oxazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butoxycarbonyl group, yielding the free acid form of 1,2-oxazole-5-carboxylate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is often used to remove the tert-butoxycarbonyl group.
Basic Conditions: Sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Free Acid Form: Hydrolysis of the compound yields 1,2-oxazole-5-carboxylic acid.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
Chemistry: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.
Comparison with Similar Compounds
Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-4-carboxylate: Similar in structure but with the carboxylate group at the 4-position.
Sodium 3-[(tert-butoxy)carbonyl]-1,2-thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
sodium;3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5.Na/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5;/h4H,1-3H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVPVDBQKQFOKM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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